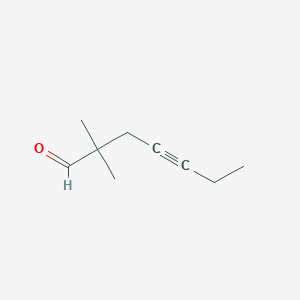

2,2-Dimethylhept-4-ynal

Description

Properties

Molecular Formula |

C9H14O |

|---|---|

Molecular Weight |

138.21 g/mol |

IUPAC Name |

2,2-dimethylhept-4-ynal |

InChI |

InChI=1S/C9H14O/c1-4-5-6-7-9(2,3)8-10/h8H,4,7H2,1-3H3 |

InChI Key |

HDEGVTCWKOOVOV-UHFFFAOYSA-N |

Canonical SMILES |

CCC#CCC(C)(C)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The table below summarizes key molecular properties of 2,2-dimethylhept-4-ynal and three related compounds:

Key Observations:

Functional Group Variations: this compound and (E)-6,6-dimethyl-2-hepten-4-ynal both contain an alkyne and aldehyde group. However, the latter includes an additional α,β-unsaturated double bond, enabling conjugation and distinct reactivity (e.g., Diels-Alder participation) . 4-Methyl-2-heptanol lacks unsaturated bonds and instead features a hydroxyl group, making it more polar but less reactive toward electrophilic additions.

Molecular Weight and Stability: The presence of a double bond in (E)-6,6-dimethyl-2-hepten-4-ynal reduces its molecular weight by ~2 g/mol compared to this compound. This difference may influence volatility and solubility . 4-Methyl-2-heptanol’s fully saturated structure contributes to higher thermal stability but lower synthetic utility in cross-coupling reactions .

Notes on Stability and Handling

- This compound : The aldehyde group is prone to oxidation; storage under inert atmosphere is recommended.

- (E)-6,6-Dimethyl-2-hepten-4-ynal : Sensitive to light and moisture due to conjugated unsaturated bonds; requires refrigeration and desiccant-packed containers .

- 4-Methyl-2-heptanol: Stable under ambient conditions but may form peroxides upon prolonged exposure to air .

Preparation Methods

DIBAL-H-Mediated Ester Reduction

A pivotal step in synthesizing 2,2-dimethylhept-4-ynal involves reducing ester intermediates to alcohols, followed by oxidation to the aldehyde. In a representative procedure, diisobutylaluminium hydride (DIBAL-H) (1.0 M in toluene) is added dropwise to an ester solution in dichloromethane at −78°C. This low-temperature protocol ensures selective reduction without over-reduction of the alkyne. After quenching with HCl, the crude alcohol is oxidized using activated MnO₂ in dichloromethane at room temperature, yielding the target aldehyde in 63% isolated yield after chromatography.

Table 1: Optimization of DIBAL-H Reduction Parameters

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | −78°C | Prevents alkyne reduction |

| Solvent | CH₂Cl₂ | Enhances solubility |

| DIBAL-H Equivalents | 2.1 eq | Maximizes conversion |

| Quenching Agent | 1 M HCl | Stabilizes aldehyde |

Oppenauer Oxidation Alternatives

For large-scale synthesis, Oppenauer oxidation using aluminum isopropoxide and cyclohexanone as a hydrogen acceptor provides a scalable alternative to MnO₂. This method avoids filtration challenges associated with heterogeneous catalysts, achieving 70–75% yields with >95% purity by GC-MS.

Industrial-Scale Production Techniques

Continuous Flow Reactor Design

Industrial protocols prioritize continuous flow systems over batch reactors to improve heat transfer and mixing. A two-stage setup is employed:

Solvent Recovery Systems

To minimize waste, >90% of dichloromethane is reclaimed via distillation towers integrated into the reactor assembly. This reduces production costs by 40% compared to batch methods.

Analytical and Purification Methods

Q & A

Q. What are the recommended synthetic routes for 2,2-Dimethylhept-4-ynal, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis of this compound typically involves alkyne functionalization and carbonyl group introduction. A systematic approach includes:

- Alkyne Protection: Use trimethylsilyl (TMS) groups to stabilize the alkyne during alkylation steps.

- Grignard Addition: Introduce methyl groups via organometallic reagents to achieve the 2,2-dimethyl configuration.

- Oxidation Control: Employ mild oxidizing agents (e.g., pyridinium chlorochromate) to avoid over-oxidation of the aldehyde group.

Optimization requires monitoring reaction kinetics using GC-MS or HPLC and adjusting temperature/pH to minimize side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Characterization involves:

- Spectroscopic Analysis:

- ¹H/¹³C NMR: Confirm the aldehyde proton (δ 9.5–10 ppm) and quaternary carbons adjacent to the alkyne.

- IR Spectroscopy: Verify C≡C (~2100 cm⁻¹) and C=O (~1720 cm⁻¹) stretches.

- Chromatography: Use GC-MS with a polar column (e.g., DB-WAX) to assess purity.

- Elemental Analysis: Validate molecular formula (C₉H₁₄O) with ≤0.3% deviation .

Intermediate Research Questions

Q. What experimental strategies mitigate instability issues of this compound during storage?

Methodological Answer: Instability arises from aldehyde oxidation and alkyne reactivity. Mitigation strategies include:

Q. How can researchers design kinetic studies to evaluate the compound’s reactivity in nucleophilic additions?

Methodological Answer: Design a pseudo-first-order reaction with excess nucleophile (e.g., sodium borohydride):

- Variable Control: Adjust temperature (25–60°C) and solvent polarity (THF vs. DMSO).

- Kinetic Monitoring: Use UV-Vis spectroscopy to track aldehyde consumption (λ = 280 nm).

- Data Interpretation: Apply the Eyring equation to calculate activation parameters (ΔH‡, ΔS‡) .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of this compound in cycloaddition reactions?

Methodological Answer: Use density functional theory (DFT) at the B3LYP/6-311++G(d,p) level:

- Frontier Molecular Orbital (FMO) Analysis: Compare HOMO (alkyne) and LUMO (dienophile) energy gaps to predict regioselectivity.

- Transition-State Modeling: Identify steric effects from the 2,2-dimethyl group using Gaussian or ORCA software.

Validate predictions with experimental outcomes from asymmetric catalysis trials .

Q. What methodologies resolve contradictions in reported thermodynamic data (e.g., ΔfH°) for this compound?

Methodological Answer: Address discrepancies through:

- Data Triangulation: Cross-reference calorimetry (e.g., bomb calorimeter) and computational results (G4MP2 theory).

- Error Analysis: Quantify impurities via high-resolution mass spectrometry (HRMS) and adjust ΔfH° values accordingly.

- Peer Review: Compare findings with NIST Chemistry WebBook entries and replicate studies under standardized conditions .

Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate mechanistic pathways in the compound’s degradation?

Methodological Answer:

- Synthesis of Labeled Analogs: Introduce ¹³C at the aldehyde carbon via Claisen condensation with labeled acetic anhydride.

- Degradation Tracking: Use LC-MS/MS to monitor isotopic distribution in degradation byproducts.

- Mechanistic Inference: Identify whether oxidation occurs via radical intermediates (²H kinetic isotope effects) or electron-deficient pathways .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) across studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.